molecular formula C5H6N2O2 B177463 2-(1H-Pyrazol-3-yl)acetic acid CAS No. 102732-63-8

2-(1H-Pyrazol-3-yl)acetic acid

Cat. No. B177463
CAS RN: 102732-63-8
M. Wt: 126.11 g/mol
InChI Key: NTVKSUPEUFXUGS-UHFFFAOYSA-N
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Description

“2-(1H-Pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 102732-63-8 and a molecular weight of 126.11 . It is also known by its IUPAC name, 1H-pyrazol-3-ylacetic acid . The compound is typically stored in a dry, sealed environment, preferably in a freezer under -20°C .


Synthesis Analysis

Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, are synthesized through various methods . One such method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrazol-3-yl)acetic acid” is represented by the InChI code: 1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) . This indicates that the compound is a five-membered heterocycle with two adjacent nitrogen atoms in the ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The process may proceed via forming aza Michael followed by amination, cyclo dehydration, and subsequent enolization .


Physical And Chemical Properties Analysis

“2-(1H-Pyrazol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 126.11 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 126.042927438 g/mol .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including 2-(1H-Pyrazol-3-yl)acetic acid, have a wide range of applications in medicinal chemistry and drug discovery . They have been synthesized as target structures and have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .

Agrochemistry

In the field of agrochemistry, pyrazole compounds are used due to their diverse biological activities . They can be used in the synthesis of agrochemicals, contributing to the development of more effective and safer agricultural practices .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . The nitrogen atoms in the pyrazole ring can act as coordination sites, allowing these compounds to form complexes with various metals .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used as ligands to form organometallic compounds . These compounds have applications in catalysis, materials science, and other areas of chemistry .

Enzyme Inhibition

Certain derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have been used in scientific research for enzyme inhibition. These compounds can interact with specific enzymes, modulating their activity.

Drug Delivery

Pyrazole compounds, including 2-(1H-Pyrazol-3-yl)acetic acid, have been explored for their potential in drug delivery . Their ability to form stable complexes with various substances can be utilized to deliver drugs to specific targets in the body .

Antimicrobial Activity

Pyrazole compounds have demonstrated antimicrobial activity against various strains of bacteria and fungi . This makes them potential candidates for the development of new antimicrobial agents .

Materials Science

In materials science, pyrazole compounds are used due to their unique physical and chemical properties. They can contribute to the development of new materials with improved performance and functionality.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to obtain special instructions before use .

Future Directions

There is ongoing research into the synthesis and properties of pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”. A recent study reported a novel, metal-free process for the challenging synthesis of a similar compound, “2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid”, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign , suggesting potential future directions for the synthesis of “2-(1H-Pyrazol-3-yl)acetic acid” and similar compounds.

properties

IUPAC Name

2-(1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKSUPEUFXUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542641
Record name (1H-Pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-3-yl)acetic acid

CAS RN

102732-63-8
Record name (1H-Pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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